
4-Methylphenylsulfonylurea
Overview
Description
4-Methylphenylsulfonylurea (CAS: 1694-06-0), also known as p-toluenesulfonylurea, is an organic compound with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol . It is a white to off-white crystalline powder with a melting point of 196–198°C . The compound is primarily used as a key intermediate in pharmaceutical synthesis, notably for the production of Tolbutamide, a first-generation sulfonylurea antidiabetic drug .
Preparation Methods
4-Methylphenylsulfonylurea can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl isocyanate with ammonia in toluene. The reaction is carried out under an inert atmosphere at temperatures between -5°C and 5°C. The resulting white solid is then filtered, washed, and dried to obtain the final product with a high yield and purity .
In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The process includes the use of large stainless steel reactors, nitrogen gas to replace air, and controlled temperature conditions to ensure the desired reaction .
Chemical Reactions Analysis
4-Methylphenylsulfonylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Agents
One of the primary applications of 4-Methylphenylsulfonylurea is in the synthesis of antidiabetic drugs, particularly Glyburide (also known as Glibenclamide), a second-generation sulfonylurea. Glyburide functions by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. This mechanism involves the closure of ATP-sensitive potassium channels (KATP) in beta cells, leading to membrane depolarization and subsequent calcium influx, which triggers insulin release .
Table 1: Comparison of Sulfonylureas
Compound | Generation | Mechanism of Action | Clinical Use |
---|---|---|---|
This compound | Intermediate | Stimulates insulin secretion | Synthesis of Glyburide |
Glyburide | Second Generation | Closes KATP channels, increases insulin secretion | Type 2 diabetes treatment |
Glipizide | Second Generation | Similar to Glyburide | Type 2 diabetes treatment |
Tolbutamide | First Generation | Similar mechanism but less potent | Type 2 diabetes treatment |
Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions—such as oxidation and nucleophilic substitution—makes it valuable in synthetic chemistry. For instance, it can be synthesized from p-toluenesulfonyl isocyanate and ammonia under controlled conditions to yield high purity products .
Table 2: Synthetic Routes for this compound
Method | Reactants | Conditions |
---|---|---|
Reaction with p-toluenesulfonyl isocyanate | Ammonia | Inert atmosphere, -5°C to 5°C |
Oxidation | This compound | Specific oxidizing agents |
Nucleophilic substitution | Various nucleophiles | Varies based on nucleophile |
Biological Research Applications
Research has indicated potential biological activities associated with this compound beyond its antidiabetic effects. Studies suggest that it may have implications in cellular processes related to apoptosis and cellular stress responses. For example, glyburide has been studied for its protective effects against radiation-induced cell damage by modulating pathways related to apoptosis and mitochondrial function .
Case Study: Radioprotective Properties
In a study examining the radioprotective properties of glyburide (and by extension, its intermediates like this compound), researchers found that pre-treatment with glyburide significantly reduced cell death in irradiated murine hematopoietic progenitor cells. The study utilized various assays to measure cell viability post-irradiation, demonstrating the compound's potential beyond diabetes management .
Industrial Applications
Beyond pharmaceutical uses, this compound is also utilized in the manufacturing of industrial chemicals and agricultural products. Its versatility allows it to be employed in various chemical syntheses that contribute to environmental science and chemical research.
Mechanism of Action
The mechanism of action of 4-Methylphenylsulfonylurea involves its interaction with specific molecular targets. In the case of its use as an antidiabetic agent, the compound stimulates the release of insulin from pancreatic beta cells. This is achieved by binding to and inhibiting the ATP-sensitive potassium channels on the cell membrane, leading to depolarization and subsequent insulin release .
Comparison with Similar Compounds
Key Properties :
- Purity : Commercial grades range from 97% to ≥99%, depending on the supplier .
- Storage : Requires storage in a ventilated, low-temperature, and dry environment to maintain stability .
- Applications: Organic synthesis (e.g., amidation reactions to form drug conjugates) . Nanomedicine: Used in the preparation of ER-targeted sonodynamic droplets (PMPS NDs) for cancer therapy .
Comparison with Similar Compounds
This section compares 4-Methylphenylsulfonylurea with structurally or functionally related sulfonylureas, sulfonamides, and sulfonyl derivatives.
Sulfonylurea Derivatives
Tolbutamide
- Structure : Derived from this compound via substitution of the urea moiety with a butyl group.
- Application : First-generation sulfonylurea antidiabetic drug .
- Key Difference : Tolbutamide is pharmacologically active, whereas this compound serves as its synthetic precursor.
Gliclazide (CAS: 21187-98-4)
- Structure : Contains a bicyclic azabicyclo[3.3.0]octane group instead of a simple aryl sulfonylurea.
- Application : Second-generation sulfonylurea antidiabetic with improved pharmacokinetics .
Comparison :
Property This compound Gliclazide Molecular Weight 214.24 g/mol 323.41 g/mol Bioactivity Inert intermediate Antidiabetic drug Complexity Simple aryl sulfonylurea Bicyclic structure
Sulfonamide and Sulfonyl Chloride Derivatives
4-Fluorophenyl Methanesulfonyl Chloride (CAS: 103360-04-9)
- Structure : Fluorinated aryl sulfonyl chloride.
- Application : Reactive intermediate for synthesizing sulfonamides or sulfonate esters .
- Comparison: Higher reactivity due to the sulfonyl chloride group. Used in drug discovery, unlike this compound, which is non-reactive in final formulations.
4-(Methylsulfonyl)phenylacetic Acid (CAS: 90536-66-6)
- Structure : Combines a sulfonyl group with an acetic acid moiety.
- Application : Intermediate for Etoricoxib (a COX-2 inhibitor) .
- Key Difference : The acetic acid group enables conjugation with other pharmacophores, expanding therapeutic utility.
Sulfane Derivatives
4-Methoxyphenylmethylsulfane (CAS: N/A)
- Structure : Methylsulfane with a methoxy-substituted aryl group.
- Application : Research tool in radical aromatic substitution reactions .
- Comparison :
- Lacks the urea moiety, limiting its role in sulfonylurea-based drug synthesis.
- Lower molecular weight (154.23 g/mol) and distinct reactivity profile.
Research and Industrial Relevance
- Synthetic Utility: this compound’s role in nanomedicine (e.g., PMPS NDs) highlights its adaptability in advanced drug delivery systems .
- Safety Profile : Unlike sulfonyl chlorides (e.g., 4-Fluorophenyl methanesulfonyl chloride), it poses lower handling risks due to its stability .
- Market Availability : Supplied globally by manufacturers like Haihang Industry, Amadis Chemical, and Synthonix, with purity tailored to industrial needs .
Biological Activity
4-Methylphenylsulfonylurea (CAS Number: 1694-06-0) is a sulfonylurea compound characterized by its molecular formula . It is primarily recognized for its applications in the pharmaceutical industry, particularly in the synthesis of antidiabetic agents. This compound has garnered attention due to its versatile biological activities, including hypoglycemic effects, potential antibacterial properties, and its role as an intermediate in various chemical syntheses.
Antidiabetic Properties
This compound is notably involved in the treatment of diabetes, functioning as a hypoglycemic agent. Its mechanism of action includes:
- Stimulation of Insulin Secretion : The compound promotes insulin release from pancreatic beta cells by closing ATP-sensitive potassium channels, leading to cell depolarization and calcium influx, which triggers insulin secretion .
- Increased Peripheral Insulin Sensitivity : It enhances the sensitivity of peripheral tissues to insulin, contributing to improved glucose uptake and metabolism .
Comparison with Other Sulfonylureas
The following table summarizes the biological activity and pharmacological profiles of various sulfonylureas compared to this compound:
Compound Name | Mechanism of Action | Potency (EC50) | Unique Features |
---|---|---|---|
This compound | Stimulates insulin secretion | Not specified | Intermediate in synthesis of other drugs |
Glyburide (Glibenclamide) | Insulin secretagogue | 8.84 × 10⁻⁶ M | Commonly used antidiabetic drug |
Glimepiride | Insulin secretagogue | 2.93 × 10⁻⁵ M | Fewer side effects compared to older agents |
Tolbutamide | Insulin secretagogue | 1.07 × 10⁻⁴ M | First-generation sulfonylurea |
Antibacterial Activity
Recent studies have indicated that this compound exhibits inhibitory effects against bacterial collagenases, which are virulence factors secreted by certain bacteria. This activity suggests potential applications in treating bacterial infections:
- Inhibition Assays : The compound was tested against purified bacterial collagenases, demonstrating promising results that warrant further exploration for its use as an anti-infective agent .
The pharmacokinetic profile of this compound indicates good bioavailability due to its solubility in organic solvents. Its biochemical properties include:
- Absorption and Distribution : The compound is absorbed effectively in biological systems, facilitating its action as an antidiabetic agent.
- Metabolism : It undergoes various metabolic pathways, similar to other sulfonylureas, influencing its efficacy and safety profile .
Clinical Observations
A case study involving older patients using glyburide highlighted the potential for muscle atrophy associated with sulfonylurea use. This underscores the need for careful monitoring of patients on such medications, particularly those aged over 65 .
In Vivo Testing
In vivo studies involving diabetic mice demonstrated that compounds synthesized from this compound exhibited significant antihyperglycemic effects. For instance, a derivative was found to be the most potent among tested compounds, emphasizing the importance of structural modifications for enhanced activity .
Long-term Effects on Beta Cells
Research has shown that long-term exposure to sulfonylureas can lead to apoptosis in pancreatic beta cells. This effect is mediated through mechanisms involving ATP-sensitive potassium channels and may contribute to the progressive nature of diabetes .
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing 4-Methylphenylsulfonylurea, and which analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves sulfonylation of 4-methylbenzenesulfonamide with urea derivatives under controlled conditions. Key analytical techniques include:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities (e.g., p-Tolylsulphonamide ≤1.0%) .
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via 1H and 13C chemical shifts (e.g., aromatic protons at δ 7.6–7.8 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (214.24 g/mol) and fragmentation patterns .
Q. How does the molecular structure of this compound influence its reactivity in medicinal chemistry applications?
- Methodological Answer : The sulfonylurea moiety enables hydrogen bonding with biological targets (e.g., pancreatic β-cells for hypoglycemic activity). Researchers should:
- Compare reactivity with analogs (e.g., Tolbutamide) to assess steric/electronic effects of the 4-methyl group .
- Use computational modeling (e.g., DFT) to predict binding affinities and optimize substituents .
Q. What are the standard storage conditions to maintain this compound stability?
- Methodological Answer : Store in airtight containers at ≤25°C in low-humidity environments. Monitor degradation via:
- Loss on Drying (LOD) : Ensure ≤0.5% weight loss after 24 hours at 105°C .
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 3 months and analyze purity changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR or IR) for this compound across studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized solvents (e.g., DMSO-d6 for NMR) and compare with literature databases (e.g., SciFinder) .
- Error Analysis : Assess instrument calibration, sample preparation, and baseline correction protocols to identify methodological discrepancies .
- Collaborative Verification : Share raw data with independent labs to confirm reproducibility .
Q. What experimental design considerations are critical for optimizing reaction yields in this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., pyridine vs. triethylamine), temperature (60–100°C), and solvent polarity to identify optimal conditions .
- In Situ Monitoring : Use FT-IR to track sulfonylation progress and terminate reactions at >95% conversion .
- Statistical Analysis : Apply ANOVA to evaluate significance of factors (e.g., catalyst loading) on yield .
Q. How can trace impurities (e.g., p-Tolylsulphonamide) impact pharmacological activity, and what strategies mitigate their effects?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to quantify impurities and correlate with bioactivity assays (e.g., insulin secretion in vitro) .
- Purification Protocols : Implement recrystallization (e.g., ethanol/water mixtures) or column chromatography to reduce impurities to ≤0.1% .
- Toxicity Screening : Perform cytotoxicity assays on impurities to assess safety thresholds .
Q. What strategies ensure robust subsampling and material characterization in this compound studies?
- Methodological Answer :
Properties
IUPAC Name |
(4-methylphenyl)sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-2-4-7(5-3-6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTYWCZSEBLPAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168704 | |
Record name | 4-Tolylsulfonylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1694-06-0 | |
Record name | Tosylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1694-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Tolylsulfonylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Tolylsulfonylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(aminocarbonyl)-4-methylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TOLYLSULFONYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9W3K7K5XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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